molecular formula C23H24N6O B2711909 N-(3,5-dimethylphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946288-52-4

N-(3,5-dimethylphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Número de catálogo: B2711909
Número CAS: 946288-52-4
Peso molecular: 400.486
Clave InChI: JGOOAIAADJAWQS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3,5-dimethylphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic compound built around the pyrazolo[3,4-d]pyrimidine core, a scaffold recognized as a privileged structure in medicinal chemistry for its ability to function as an ATP-competitive inhibitor of various protein kinases . This class of compounds is extensively investigated in oncology research for its potential to modulate signal transduction pathways that drive cell proliferation and survival . The structural architecture of this derivative includes features characteristic of kinase inhibitors: the planar heteroaromatic system serves as an adenine mimetic to occupy the ATP-binding pocket, while the 3,5-dimethylphenyl group at the 4-amino position and the phenyl group at the 1-position are typical hydrophobic substituents that can enhance binding affinity and selectivity . The morpholino ring at the 6-position is a common solubilizing and pharmacokinetic-modifying group found in many drug candidates. Pyrazolo[3,4-d]pyrimidine-based compounds have demonstrated potent inhibitory activity against a range of kinase targets critically involved in oncogenesis, including the Epidermal Growth Factor Receptor (EGFR) , Fibroblast Growth Factor Receptor (FGFR) , and vascular endothelial growth factor receptor (VEGFR) . This multi-target potential makes related compounds valuable tools for probing complex kinase signaling networks in cancer cells. Furthermore, research on similar analogues has shown promising antiproliferative effects against diverse human cancer cell lines, such as breast (MCF-7), colon (HCT-116), and liver (HEPG-2) carcinomas . The primary research value of this compound lies in its utility as a chemical probe for studying kinase-mediated pathways, for use in in vitro cytotoxicity assays, and as a lead structure for the design and synthesis of novel targeted cancer therapeutics.

Propiedades

IUPAC Name

N-(3,5-dimethylphenyl)-6-morpholin-4-yl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O/c1-16-12-17(2)14-18(13-16)25-21-20-15-24-29(19-6-4-3-5-7-19)22(20)27-23(26-21)28-8-10-30-11-9-28/h3-7,12-15H,8-11H2,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGOOAIAADJAWQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC2=C3C=NN(C3=NC(=N2)N4CCOCC4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(3,5-dimethylphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties. The presence of a morpholine group enhances its solubility and bioavailability, making it a promising candidate for further development.

Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine scaffold often act as inhibitors of various kinases involved in cancer progression. The structural similarity to ATP allows these compounds to interact effectively with the ATP-binding sites of kinases, leading to inhibition of signaling pathways that promote tumor growth and survival.

Anticancer Properties

  • Inhibition of Kinases : The compound has been shown to inhibit key kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2). In vitro studies demonstrated IC50 values ranging from 0.3 to 24 µM , indicating significant potency against these targets .
  • Cell Cycle Arrest and Apoptosis : In studies using the MCF-7 breast cancer cell line, the compound not only inhibited cell proliferation but also induced apoptosis. This was evidenced by increased DNA fragmentation and suppression of cell migration .
  • Selectivity : Some derivatives have exhibited selective inhibition profiles, allowing for targeted therapeutic strategies with potentially reduced side effects compared to traditional chemotherapeutics .

Additional Pharmacological Effects

Beyond anticancer activity, the compound may possess other biological effects:

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds within the pyrazolo[3,4-d]pyrimidine class:

StudyCompoundTargetIC50 (µM)Effect
5iEGFR/VGFR20.3 / 7.60Tumor growth inhibition
Various derivativesCDK1/CDK2VariableCell cycle arrest
Phenylpyrazolo derivativesVarious kinases0.5 - 20Induced apoptosis

These findings underscore the potential of this compound as a multi-targeted therapeutic agent.

Comparación Con Compuestos Similares

Substituents at the 6-Position (Pyrimidine Ring)

The 6-position is critical for modulating solubility and target binding.

Compound Name 6-Substituent Molecular Weight logP Key Properties Reference
Target Compound Morpholin-4-yl 386.46 4.58 High solubility, moderate lipophilicity
N-(4-Fluorophenyl)-6-(4-methylpiperidin-1-yl)-... 4-Methylpiperidinyl 402.47 N/A Increased steric bulk vs. morpholine
N-[2-(4-Chlorophenyl)ethyl]-1-(3-methylphenyl)-... None (unsubstituted) 363.85 N/A Lower polarity, potential for π-π interactions

Key Findings :

  • The morpholine group in the target compound provides a balance of hydrophilicity and lipophilicity (logP ~4.58), which is advantageous for membrane permeability and aqueous solubility .

Substituents at the 4-Amino Position (Aniline Group)

The 4-amino substituent influences target selectivity and metabolic stability.

Compound Name 4-Substituent Melting Point (°C) Activity Notes Reference
Target Compound 3,5-Dimethylphenyl N/A Potential kinase inhibition
[3-(4-Fluorophenyl)-1-(4-nitrophenyl)-...]amine 4-Fluorophenyl >340 High thermal stability
1-(3-Methyl-4-(1-phenyl-...-amino)phenyl)-3-aryl urea Urea/thiourea N/A Enhanced antimicrobial activity

Key Findings :

  • The 3,5-dimethylphenyl group in the target compound may improve metabolic stability compared to electron-withdrawing groups (e.g., 4-fluorophenyl in ) .
  • Urea/thiourea derivatives () demonstrate enhanced antimicrobial activity, suggesting that polar groups at this position can modulate biological effects .

Core Scaffold Modifications

Variations in the pyrazolo-pyrimidine core or additional functional groups further diversify properties.

Compound Name Core Modification Molecular Formula Key Features Reference
N-Isopropyl-6-(methylsulfanyl)-1-phenyl-... Methylsulfanyl C15H17N5S Thioether group for redox activity
Ro 67-5930 (Befetupitant) Trifluoromethyl C29H29F6N3O2 Antidepressant candidate

Key Findings :

  • Trifluoromethyl groups () enhance lipophilicity and bioavailability, as seen in the antidepressant candidate Ro 67-5930 .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-(3,5-dimethylphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine?

  • Methodological Answer : The synthesis typically involves a multi-step approach. First, a pyrazolo[3,4-d]pyrimidine core is functionalized via nucleophilic substitution at the C4 position. For example, reacting 4-chloro intermediates (e.g., 4-chloro-1-phenylpyrazolo[3,4-d]pyrimidine) with 3,5-dimethylaniline under reflux in ethanol or acetonitrile for 8–12 hours. Morpholine is introduced via Mannich reactions using formaldehyde as a linker, followed by purification via recrystallization (ethanol/water) . Key analytical techniques include 1H^1H-NMR for verifying substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm) and IR spectroscopy for confirming secondary amine stretches (~3300 cm1^{-1}) .

Q. How is the molecular structure of this compound validated in crystallographic studies?

  • Methodological Answer : X-ray crystallography is critical. For pyrazolo[3,4-d]pyrimidine derivatives, intramolecular hydrogen bonds (e.g., N–H⋯N) and dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups) confirm structural rigidity. Weak interactions like C–H⋯π bonds stabilize crystal packing . Data collection at 100–150 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELX software are standard .

Q. What spectroscopic techniques are essential for characterizing purity and functional groups?

  • Methodological Answer :

  • NMR : 1H^1H- and 13C^{13}C-NMR identify substituent integration and electronic environments (e.g., morpholine protons at δ 3.6–3.8 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 428.18) .
  • IR : Peaks at 1620–1640 cm1^{-1} indicate C=N stretching in the pyrimidine ring .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity in pyrazolo[3,4-d]pyrimidine derivatives?

  • Methodological Answer : Systematic substitution at the C6 (morpholine) and N1 (phenyl) positions is evaluated. For example:

  • Replace morpholine with piperazine to assess solubility changes.
  • Introduce electron-withdrawing groups (e.g., -Cl, -CF3_3) on the phenyl ring to enhance binding affinity.
    Bioactivity is tested via in vitro assays (e.g., kinase inhibition IC50_{50}) and correlated with steric/electronic parameters using QSAR models .

Q. How should researchers address contradictions in reported bioactivity data across similar compounds?

  • Methodological Answer :

Comparative Crystallography : Verify if structural variations (e.g., dihedral angles in ) alter binding modes .

Dose-Response Analysis : Test activity at multiple concentrations to rule out assay-specific artifacts.

Statistical Validation : Use ANOVA to assess reproducibility across labs, accounting for variables like solvent purity or incubation time .

Q. What computational methods predict binding modes of this compound with kinase targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into ATP-binding pockets (e.g., JAK2 kinase). Parameters include grid boxes centered on catalytic lysine residues (e.g., Lys882 in JAK2) and scoring functions (e.g., MM-GBSA) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of predicted poses. Validate with experimental IC50_{50} data from kinase inhibition assays .

Q. How do hydrogen-bonding interactions influence the compound’s stability in solid-state formulations?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (Td_d) to link stability with hydrogen-bond networks observed in crystallography .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H⋯O vs. π-π stacking) using CrystalExplorer. Higher H-bond contributions correlate with lower hygroscopicity .

Q. What strategies resolve low yields in the final Mannich reaction step?

  • Methodological Answer :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) to accelerate morpholine-formaldehyde coupling .
  • Solvent Optimization : Replace ethanol with DMF to enhance nucleophilicity of the amine.
  • Purification : Use column chromatography (silica gel, CH2 _2Cl2 _2/MeOH 95:5) to isolate the product from unreacted starting materials .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.